Home > Products > Screening Compounds P109429 > Dihydrate methotrexate
Dihydrate methotrexate -

Dihydrate methotrexate

Catalog Number: EVT-12643001
CAS Number:
Molecular Formula: C20H26N8O7
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Methotrexate was first introduced in the 1940s and has been classified under the category of antineoplastic agents. It is also categorized as an antifolate due to its action on folate metabolism. The dihydrate form is significant in pharmaceutical formulations, affecting the drug's bioavailability and pharmacokinetics.

Synthesis Analysis

Methods and Technical Details

The synthesis of dihydrate methotrexate involves several chemical reactions starting from 2,4-diamino-6-methylpteridine. The process typically includes:

  1. Bromination: The initial step involves brominating 2,4-diamino-6-methylpteridine using bromine in a suitable solvent such as glacial acetic acid or hydrogen bromide.
  2. Formation of Methotrexate: The brominated intermediate is then reacted with p-(N-methyl)-aminobenzoyl-L-glutamic acid in a polar solvent to produce methotrexate.
  3. Crystallization: The crude product undergoes crystallization steps involving adjustments in pH and the use of solvents like acetone or ethanol to purify the compound .

The processes can yield high-purity methotrexate with minimal by-products when optimized correctly.

Molecular Structure Analysis

Structure and Data

The molecular formula for methotrexate is C₁₈H₁₁N₇O₁₃, with a molecular weight of approximately 455.43 g/mol. The structure features:

  • A pteridine ring system,
  • An amino group,
  • A carboxylic acid group,
  • A glutamic acid moiety.

The dihydrate form incorporates two water molecules, which can be represented as C₁₈H₁₁N₇O₁₃·2H₂O, affecting its crystallographic properties and solubility .

Crystallographic Data

Crystallographic studies reveal that dihydrate methotrexate forms monoclinic crystals, which can be analyzed using X-ray diffraction techniques to determine precise lattice parameters and molecular orientations.

Chemical Reactions Analysis

Reactions and Technical Details

Dihydrate methotrexate participates in various chemical reactions relevant to its pharmacological activity:

  1. Enzymatic Reactions: Methotrexate acts as a competitive inhibitor of dihydrofolate reductase, leading to decreased levels of tetrahydrofolate necessary for nucleotide synthesis.
  2. Degradation Pathways: Under acidic or basic conditions, methotrexate can degrade into various metabolites, which may have differing biological activities or toxicities .

These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with methotrexate therapy.

Mechanism of Action

Process and Data

Methotrexate's mechanism of action primarily involves inhibiting folic acid metabolism:

  • It mimics folic acid and binds to dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate.
  • This inhibition results in reduced synthesis of purines and pyrimidines, ultimately leading to impaired DNA synthesis and cell proliferation.

This mechanism underlies its effectiveness against rapidly dividing cancer cells as well as its utility in autoimmune diseases where cell proliferation plays a role .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dihydrate methotrexate typically appears as yellow crystalline powder.
  • Solubility: It is soluble in water at physiological pH but may exhibit variable solubility depending on the formulation.

Chemical Properties

  • Stability: The presence of water molecules in the dihydrate form can influence stability; it may be less stable under dry conditions.
  • pH Sensitivity: The solubility profile varies with pH; it is more soluble in acidic conditions compared to neutral or basic environments.

Relevant analyses include thermal gravimetric analysis (TGA) to assess stability under heat and humidity conditions .

Applications

Scientific Uses

Dihydrate methotrexate has several applications in medicine:

  1. Cancer Treatment: It is primarily used in chemotherapy regimens for leukemia, lymphoma, breast cancer, and osteosarcoma.
  2. Autoimmune Disorders: Methotrexate is employed in managing rheumatoid arthritis, psoriasis, and other autoimmune conditions due to its immunosuppressive properties.
  3. Research Applications: Ongoing research explores methotrexate derivatives for enhanced efficacy and reduced toxicity profiles through novel formulations such as nanoparticle conjugates .
Introduction: Research Paradigms and Knowledge Gaps in Dihydrate Methotrexate Pharmacology

Historical Development and Therapeutic Trajectory of Folate Antagonists

The evolution of folate antagonists began with aminopterin in 1947, a dihydrofolate reductase (DHFR) inhibitor used in pediatric leukemia. Methotrexate (4-amino-N10-methyl pteroylglutamic acid) emerged in 1953 as a stabilized analogue, featuring a methyl group at N10 and an amino group at C4 that increased DHFR binding affinity by ≈1000-fold compared to folate [1] [10]. The dihydrate form was later developed to improve solid-state stability and dissolution properties. Key milestones include:

  • Structural Optimization: MTX’s rigidity from pteridine and para-aminobenzoic acid rings enables precise enzyme docking, while its glutamate moiety facilitates polyglutamation and intracellular retention. Dihydration modifies crystal packing, enhancing aqueous solubility (0.01 mg/mL at 20°C) versus anhydrous forms [8].
  • Therapeutic Expansion: Initially approved for oncology (1953), MTX gained rheumatological indications (1980s) after observed immunomodulatory effects at low doses (15–25 mg/week). The dihydrate form became preferred for oral formulations due to predictable hydration-dependent dissolution [5] [10].
  • Metabolite Discovery: Intracellular conversion to MTX-polyglutamates (MTX-PGs) in the 1990s revealed prolonged enzyme inhibition (e.g., thymidylate synthase [TYMS], aminoimidazole carboxamide ribonucleotide transformylase [AICARFT]) independent of blood clearance, explaining efficacy in autoimmune diseases [1] [6].

Table 1: Key Enzymes Targeted by Methotrexate Polyglutamates

EnzymeInhibition Constant (Ki)Biological Consequence
Dihydrofolate reductase1.2 nM [9]Depleted tetrahydrofolate pools
Thymidylate synthase13 μM [9]Impaired pyrimidine synthesis
AICAR transformylase96 μM [9]Adenosine accumulation & anti-inflammatory effects
5,10-Methylenetetrahydrofolate dehydrogenaseSub-μM range [6]Perturbed purine metabolism

Current Research Challenges in Bioavailability Optimization

Dihydrate MTX faces bioavailability limitations due to BCS Class IV characteristics: low solubility (0.01 mg/mL) and permeability (Caco-2 Papp ≈1.2 × 10⁻⁶ cm/s) [8] [9]. Only ≈18% oral bioavailability is achieved at doses >40 mg/m² due to saturation of intestinal transporters (e.g., reduced folate carrier RFC/SLC19A1) [2] [8]. Recent strategies address these constraints:

  • Cyclodextrin Inclusion Complexes: Spray-dried β-cyclodextrin derivatives (e.g., DM-β-CD) form 1:1 host-guest complexes with MTX via hydrophobic cavity inclusion. DM-β-CD complexes increase aqueous solubility 31.78-fold and boost rat AUC 2.20-fold versus free MTX by enhancing epithelial permeability and reducing efflux (4.6-fold vs. 8.0-fold) [2].
  • Solid Dispersions: Ternary spray-dried dispersions with sodium carboxymethyl cellulose (Na-CMC) and sodium lauryl sulfate (SLS) (3:0.5:0.5 w/w) yield 31.78-fold higher solubility via surface-attached crystalline dispersion. This maintains photostability while elevating rat Cmax 3.41-fold [8].
  • Nanocarrier Systems: Supramolecular hydrogels using D-amino acid peptides (e.g., Nap-GDFDFDY) conjugate MTX via ester linkages. These hydrogels enable joint-specific delivery in rheumatoid arthritis, reducing systemic exposure while amplifying synovial drug concentrations 3.29-fold [4].

Table 2: Bioavailability Enhancement Strategies for Dihydrate Methotrexate

Formulation ApproachKey CompositionSolubility/Dissolution EnhancementPharmacokinetic Outcome
Cyclodextrin complexMTX:DM-β-CD (1:1)31.78-fold solubility increase2.20× AUC; 3.29× Cmax in rats
Ternary solid dispersionMTX:Na-CMC:SLS (3:0.5:0.5)31.78-fold solubility; 1.88× dissolution2.90× AUC; 3.41× Cmax in rats
Supramolecular hydrogelMTX-GDFDFDY peptideSustained release over 72hSynovial Cmax 3.29× free MTX

Theoretical Frameworks for Mechanism-of-Action Investigations

The pharmacological activity of dihydrate MTX extends beyond DHFR inhibition to encompass adenosine-mediated immunomodulation and epigenetic regulation. Two dominant theoretical frameworks explain its effects:

Adenosine-Centric Signaling Framework

MTX-PGs inhibit AICAR transformylase, causing AICAR accumulation and adenosine release (extracellular concentrations ≈0.1–1.0 μM) [5]. Adenosine activates four G-protein-coupled receptors (A1, A2A, A2B, A3):

  • A2A Receptor Dominance: In adjuvant-induced arthritis models, MTX’s anti-inflammatory effects are abolished by A2A antagonists (SCH58261) but not A1 blockers. A2A agonism increases cAMP, inhibiting neutrophil adhesion, TNF-α release, and M1→M2 macrophage polarization [5].
  • CD73 Dependency: Knockout mice lacking ecto-5′-nucleotidase (CD73) show 60% reduced MTX efficacy, confirming extracellular AMP→adenosine conversion is essential for activity [5].

Dual-Target Nanotherapeutic Framework

MTX’s structural similarity to folate enables its use as both ligand and drug in nanocarriers:

  • Dendrimer Conjugates: Generation-5 PAMAM dendrimers conjugated to MTX via ester linkages exploit folate receptor (FRα) overexpression on activated macrophages. These constructs demonstrate bifunctionality:
  • FRα binding (KD ≈10⁻⁸ M via SPR)
  • Intracellular DHFR inhibition (IC50 ≈nM range) [9]
  • Avidity Effects: Multivalent MTX presentation on dendrimers enhances FRα binding avidity 1000-fold over free MTX (KD ≈20–100 nM), facilitating receptor clustering and endocytosis [9].

Properties

Product Name

Dihydrate methotrexate

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate

Molecular Formula

C20H26N8O7

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2

InChI Key

TXQDMGIRZSHAQM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.